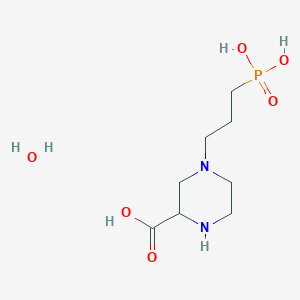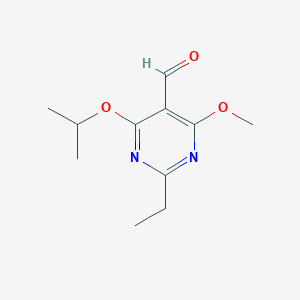
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde typically involves the selective displacement of functional groups on a pyrimidine ring. One common method is the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another strategy involves regioselective dechlorination of 2,4-dichloropyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce aldehyde groups to alcohols.
Substitution: This reaction can replace functional groups on the pyrimidine ring with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of nucleotides and nucleic acids.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids, potentially affecting processes like DNA replication and transcription. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-4-isopropoxy-6-methylpyrimidine: Similar structure but lacks the methoxy and aldehyde groups.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Contains amino and dichloro groups instead of ethyl and isopropoxy groups.
Uniqueness
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-ethyl-4-methoxy-6-propan-2-yloxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H16N2O3/c1-5-9-12-10(15-4)8(6-14)11(13-9)16-7(2)3/h6-7H,5H2,1-4H3 |
Clave InChI |
KEQCPFXTHICVQT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(C(=N1)OC(C)C)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)

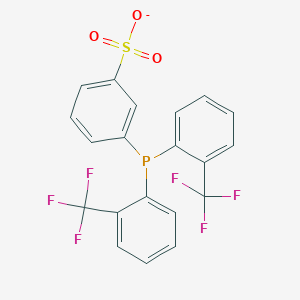
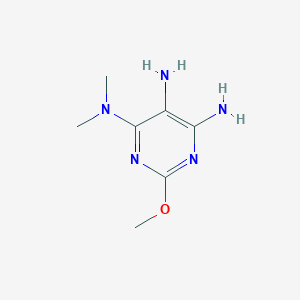

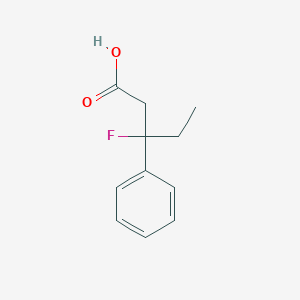
![5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13108545.png)
![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)
